Cas no 1036991-50-0 (1-(Imidazo[1,2-a]pyridin-7-yl)ethanone)
![1-(Imidazo[1,2-a]pyridin-7-yl)ethanone structure](https://www.kuujia.com/scimg/cas/1036991-50-0x500.png)
1-(Imidazo[1,2-a]pyridin-7-yl)ethanone Chemical and Physical Properties
Names and Identifiers
-
- 1-(imidazo[1,2-a]pyridin-7-yl)ethanone
- 1-imidazo[1,2-a]pyridin-7-ylethanone
- Ethanone, 1-imidazo[1,2-a]pyridin-7-yl-
- AMY3671
- SB17929
- P15887
- MFCD20527734
- AKOS022905993
- DB-089362
- 1036991-50-0
- 1-{IMIDAZO[1,2-A]PYRIDIN-7-YL}ETHANONE
- CS-0052820
- XH1381
- AS-52934
- SCHEMBL10138744
- 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone
-
- MDL: MFCD20527734
- Inchi: 1S/C9H8N2O/c1-7(12)8-2-4-11-5-3-10-9(11)6-8/h2-6H,1H3
- InChI Key: NUOQSUYSPVAFNO-UHFFFAOYSA-N
- SMILES: O=C(C)C1C=CN2C=CN=C2C=1
Computed Properties
- Exact Mass: 160.063662883g/mol
- Monoisotopic Mass: 160.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 34.4
1-(Imidazo[1,2-a]pyridin-7-yl)ethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB485819-500 mg |
1-(Imidazo[1,2-a]pyridin-7-yl)ethanone; . |
1036991-50-0 | 500MG |
€702.60 | 2023-04-20 | ||
Chemenu | CM288025-1g |
1-(Imidazo[1,2-a]pyridin-7-yl)ethanone |
1036991-50-0 | 95%+ | 1g |
$641 | 2023-01-08 | |
Chemenu | CM288025-1g |
1-(Imidazo[1,2-a]pyridin-7-yl)ethanone |
1036991-50-0 | 95+% | 1g |
$1119 | 2021-08-18 | |
eNovation Chemicals LLC | D586700-250MG |
1-(imidazo[1,2-a]pyridin-7-yl)ethanone |
1036991-50-0 | 97% | 250mg |
$155 | 2024-07-21 | |
eNovation Chemicals LLC | D586700-500MG |
1-(imidazo[1,2-a]pyridin-7-yl)ethanone |
1036991-50-0 | 97% | 500mg |
$255 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7430-500MG |
1-(imidazo[1,2-a]pyridin-7-yl)ethanone |
1036991-50-0 | 97% | 500MG |
¥ 2,560.00 | 2023-04-03 | |
eNovation Chemicals LLC | D586700-10G |
1-(imidazo[1,2-a]pyridin-7-yl)ethanone |
1036991-50-0 | 97% | 10g |
$2310 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7430-1G |
1-(imidazo[1,2-a]pyridin-7-yl)ethanone |
1036991-50-0 | 97% | 1g |
¥ 3,834.00 | 2023-04-03 | |
Alichem | A029195200-1g |
1-(Imidazo[1,2-a]pyridin-7-yl)ethanone |
1036991-50-0 | 97% | 1g |
$708.75 | 2023-09-04 | |
Matrix Scientific | 221718-1g |
1-(Imidazo[1,2-a]pyridin-7-yl)ethan-1-one, 95% min |
1036991-50-0 | 95% | 1g |
$861.00 | 2023-09-06 |
1-(Imidazo[1,2-a]pyridin-7-yl)ethanone Related Literature
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
Additional information on 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone
1-(Imidazo[1,2-a]pyridin-7-yl)ethanone: A Comprehensive Overview of CAS No. 1036991-50-0
1-(Imidazo[1,2-a]pyridin-7-yl)ethanone, also known by its CAS number 1036991-50-0, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities and potential therapeutic applications. In this article, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements related to 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone.
Chemical Structure and Synthesis
The molecular formula of 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone is C12H9N3O, with a molecular weight of 207.22 g/mol. The compound features a unique structural arrangement where an imidazopyridine ring is substituted with an acetyl group at the 7-position. This structural feature imparts specific chemical and biological properties to the molecule.
The synthesis of 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone can be achieved through various methods. One common approach involves the reaction of 7-bromoimidazo[1,2-a]pyridine with acetyl chloride in the presence of a suitable base such as triethylamine. Another method involves the coupling of 7-bromoimidazo[1,2-a]pyridine with acetic acid using a palladium catalyst in a microwave-assisted reaction. These synthetic routes have been optimized to achieve high yields and purity, making 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone readily available for further research and development.
Biological Properties and Mechanisms of Action
1-(Imidazo[1,2-a]pyridin-7-yl)ethanone has been extensively studied for its potential therapeutic applications due to its diverse biological activities. One of the key areas of interest is its ability to modulate various signaling pathways involved in inflammation and cancer. Recent studies have shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
In addition to its anti-inflammatory properties, 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone has demonstrated significant anticancer activity. It has been found to induce apoptosis in various cancer cell lines by targeting multiple signaling pathways, including the PI3K/AKT and MAPK/ERK pathways. These findings suggest that 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone could be a promising lead compound for the development of novel anticancer agents.
Clinical Applications and Research Advancements
The potential clinical applications of 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone are being actively explored in preclinical and early-stage clinical trials. One notable area of research is its use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). Preclinical studies have shown that this compound effectively reduces inflammation and tissue damage in animal models of these diseases.
In the context of cancer therapy, several studies have investigated the efficacy of 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone in combination with other anticancer agents. For example, a recent study published in the Journal of Medicinal Chemistry demonstrated that combining this compound with conventional chemotherapeutic drugs such as cisplatin significantly enhanced antitumor activity in both in vitro and in vivo models.
Safety and Toxicity Profiles
The safety and toxicity profiles of 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone are crucial considerations for its potential clinical use. Preclinical studies have generally shown that this compound is well-tolerated at therapeutic doses with minimal side effects. However, further investigations are needed to fully understand its long-term safety profile.
Toxicity studies have primarily focused on evaluating the potential for liver and kidney toxicity. Results from these studies indicate that 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone does not cause significant organ damage at therapeutic concentrations. Nevertheless, ongoing research aims to optimize dosing regimens and administration methods to minimize any potential adverse effects.
FUTURE DIRECTIONS AND CONCLUSIONS
The ongoing research on 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone (CAS No. 1036991-50-0) highlights its promising therapeutic potential in various medical conditions. The compound's ability to modulate multiple signaling pathways involved in inflammation and cancer makes it an attractive candidate for further development.
In conclusion, the comprehensive understanding of the chemical structure, synthesis methods, biological properties, and safety profiles of 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone provides a solid foundation for its continued exploration in preclinical and clinical settings. As research progresses, it is anticipated that this compound will contribute significantly to the advancement of therapeutic strategies for inflammatory diseases and cancer.
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